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molecular formula C9H7N3O B1301559 6-(pyridin-4-yl)pyridazin-3(2H)-one CAS No. 78157-26-3

6-(pyridin-4-yl)pyridazin-3(2H)-one

Cat. No. B1301559
M. Wt: 173.17 g/mol
InChI Key: LPRDIYKZZIDTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507734B2

Procedure details

99.5 g 4-Acetylpyridine is added to a cold (10° C.) solution of 222.4 potassium carbonate and 76.3 glyoxylic acid monohydrate in 1 L of water and the solution stirred at room temperature for 2.5 h. After cooling in to 0° C., 325 ml of acetic acid are added followed by 58.8 ml hydrazine hydrate, and the resulting solution stirred under reflux for 1.5 h. The solution is then cooled to 0° C., the pH adjusted to 7 with solid K2CO3, the precipitate collected and washed with water and i-PrOH to give 89.27 g (64%) of 6-Pyridin-4-yl-2H-pyridazin-3-one.
Quantity
99.5 g
Type
reactant
Reaction Step One
[Compound]
Name
222.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
58.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
325 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)(=O)[CH3:2].C(=O)([O-])[O-].[K+].[K+].O.[C:17]([OH:21])(=O)[CH:18]=O.O.[NH2:23][NH2:24]>O.C(O)(=O)C>[N:7]1[CH:8]=[CH:9][C:4]([C:1]2[CH:2]=[CH:18][C:17](=[O:21])[NH:23][N:24]=2)=[CH:5][CH:6]=1 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
99.5 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Name
222.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
58.8 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
325 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
the resulting solution stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the precipitate collected
WASH
Type
WASH
Details
washed with water and i-PrOH

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 89.27 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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